5,6,7,8-Tetrahydro-2,7-naphthyridine-1-carboxylic acid;dihydrochloride
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Overview
Description
5,6,7,8-Tetrahydro-2,7-naphthyridine-1-carboxylic acid;dihydrochloride is a chemical compound with the molecular formula C9H10N2O22ClH It is a derivative of naphthyridine, a heterocyclic compound containing nitrogen atoms in its ring structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5,6,7,8-Tetrahydro-2,7-naphthyridine-1-carboxylic acid;dihydrochloride typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 2-aminopyridine with a suitable aldehyde or ketone, followed by cyclization and subsequent acidification to obtain the dihydrochloride salt. The reaction conditions often include the use of solvents like ethanol or methanol and catalysts such as acids or bases to facilitate the cyclization process .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction pathways but optimized for higher yields and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to ensure the final product meets the required specifications .
Chemical Reactions Analysis
Types of Reactions
5,6,7,8-Tetrahydro-2,7-naphthyridine-1-carboxylic acid;dihydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding naphthyridine derivatives.
Reduction: Reduction reactions can convert it into more saturated derivatives.
Substitution: The nitrogen atoms in the ring structure can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like amines or halides. Reaction conditions vary depending on the desired transformation but typically involve controlled temperatures and pH levels .
Major Products Formed
The major products formed from these reactions include various substituted naphthyridine derivatives, which can have different functional groups attached to the ring structure. These derivatives are often explored for their potential biological and chemical properties .
Scientific Research Applications
5,6,7,8-Tetrahydro-2,7-naphthyridine-1-carboxylic acid;dihydrochloride has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Mechanism of Action
The mechanism of action of 5,6,7,8-Tetrahydro-2,7-naphthyridine-1-carboxylic acid;dihydrochloride involves its interaction with specific molecular targets in biological systems. The compound can bind to enzymes or receptors, modulating their activity and leading to various physiological effects. The exact pathways and targets depend on the specific application and the structure of the derivatives being studied .
Comparison with Similar Compounds
Similar Compounds
1,6-Naphthyridine: Another naphthyridine derivative with different substitution patterns.
2,7-Naphthyridine: Similar structure but with variations in the ring system.
Quinolines: Compounds with a similar nitrogen-containing ring but different chemical properties.
Uniqueness
5,6,7,8-Tetrahydro-2,7-naphthyridine-1-carboxylic acid;dihydrochloride is unique due to its specific ring structure and the presence of the carboxylic acid and dihydrochloride groups.
Biological Activity
5,6,7,8-Tetrahydro-2,7-naphthyridine-1-carboxylic acid; dihydrochloride is a compound of interest in medicinal chemistry due to its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential applications in various therapeutic areas.
Chemical Structure and Properties
- Molecular Formula : C11H12N2O3
- Molecular Weight : 220.22 g/mol
- CAS Number : 2680878-87-7
The compound features a naphthyridine core, which is known for its ability to interact with biological targets due to its planar structure and electron-rich nitrogen atoms.
1. Anticancer Properties
Recent studies have highlighted the anticancer potential of naphthyridine derivatives. Compounds structurally related to 5,6,7,8-tetrahydro-2,7-naphthyridine have shown significant cytotoxicity against various cancer cell lines:
- Mechanism of Action : These compounds often induce apoptosis through the activation of caspases and disruption of mitochondrial function. For instance, derivatives have been reported to activate p53-independent pathways leading to cell cycle arrest and apoptosis in leukemia cells .
Cell Line | IC50 (µM) | Mechanism |
---|---|---|
Kasumi-1 (Leukemia) | 7 | Apoptosis induction |
DU145 (Prostate Cancer) | 1.58 | Cell cycle arrest at G0/G1 |
HCC 1395 (Breast Cancer) | Not specified | Differentiation of cancer cells |
2. Anti-inflammatory Effects
Naphthyridine derivatives have demonstrated anti-inflammatory activity by inhibiting the production of pro-inflammatory cytokines such as TNF-α and IL-6. This effect is particularly significant in models of drug-induced colitis where these compounds reduced oxidative stress and inflammation in colon tissues .
3. Neuroprotective Effects
Compounds within this class have also been investigated for their neuroprotective properties. Studies indicate that naphthyridines can modulate neurotransmitter systems and exhibit psychotropic effects, potentially offering therapeutic avenues for neurodegenerative diseases .
Case Study 1: Anticancer Activity
A study evaluated the effects of a related naphthyridine derivative on human cancer cell lines. The compound was found to significantly inhibit cell proliferation and induce apoptosis at low concentrations (IC50 values ranging from 1.58 µg/mL to 15 µg/mL). The study concluded that the naphthyridine scaffold could be a promising lead for developing new anticancer agents .
Case Study 2: Inflammation Model
In a murine model of colitis, treatment with a naphthyridine derivative resulted in decreased levels of inflammatory markers and improved histological scores compared to control groups. This suggests that modifications to the naphthyridine structure can enhance anti-inflammatory effects .
Properties
IUPAC Name |
5,6,7,8-tetrahydro-2,7-naphthyridine-1-carboxylic acid;dihydrochloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10N2O2.2ClH/c12-9(13)8-7-5-10-3-1-6(7)2-4-11-8;;/h2,4,10H,1,3,5H2,(H,12,13);2*1H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XKBPYZWLROQALY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCC2=C1C=CN=C2C(=O)O.Cl.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12Cl2N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
251.11 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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